Curculigoside B

概要

説明

科学的研究の応用

Chemistry: Curculigoside B serves as a valuable compound for studying phenolic glycosides and their chemical properties.

作用機序

クルクリゴシドBは、さまざまな分子標的と経路を通じてその効果を発揮します。

神経保護: この化合物は、アルツハイマー病などの神経変性疾患に関連するβアミロイドの凝集を阻害します.

抗酸化活性: クルクリゴシドBは、抗酸化酵素の発現を上方制御し、SIRT1-P300シグナル伝達経路を調節することで酸化ストレスを軽減します.

抗炎症効果: この化合物は、プロ炎症性サイトカインを下方制御し、NF-κB経路の活性化を阻害することで、炎症を軽減します.

類似の化合物との比較

クルクリゴシドBは、Curculigo orchioidesから単離されたフェノール性配糖体群の一部であり、クルクリゴシドA、C、Dが含まれます . これらの化合物はすべて類似の構造的特徴を共有していますが、クルクリゴシドBは、強力な神経保護作用と抗炎症作用を持つことで独自です。

類似の化合物

クルクリゴシドA: 抗炎症作用と抗酸化作用が知られています。

クルクリゴシドC: 神経保護作用を示しています。

クルクリゴシドD: βアミロイドの凝集に対する活性を示しています。

クルクリゴシドBは、その薬理作用の包括的な範囲において際立っており、さらなる研究開発のための有望な化合物となっています。

生化学分析

Biochemical Properties

Curculigoside B interacts with various enzymes, proteins, and other biomolecules. It has been reported to have neuroprotective, antioxidant, antiosteoporotic, and anticancer properties . The specific enzymes, proteins, and biomolecules it interacts with, and the nature of these interactions, are not fully explored .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to have neuroprotective effects , suggesting that it may influence neuronal cell function. It also exhibits antioxidant properties, indicating that it may impact cellular metabolism by mitigating oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully explored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully explored.

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully explored . It could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully explored . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully explored . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

合成経路と反応条件

クルクリゴシドBは、高速逆流クロマトグラフィー(HSCCC)を使用して単離できます。このプロセスでは、酢酸エチル、エタノール、水を5:1:5(v/v/v)の体積比で含む二相溶媒系を使用します。 この系の下層を移動相として使用し、流量を2.0 mL/分、単離温度を30°C、回転速度を800 rpmに設定します . この方法により、クルクリゴシドBをCurculigo orchioidesの粗抽出物から効率的に分離および精製することができます。

工業生産方法

クルクリゴシドBの工業生産は、通常、Curculigo orchioidesの根茎からエタノールを還流条件下で使用して化合物を抽出することによって行われます。次に、抽出物を石油エーテル、クロロホルム、酢酸エチルで分配して、異なる可溶性画分を得ます。 酢酸エチル可溶性画分は、カラムクロマトグラフィーと分取用高速液体クロマトグラフィー(HPLC)を使用してさらに精製し、高純度のクルクリゴシドBを得ます .

化学反応の分析

反応の種類

クルクリゴシドBは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、薬理作用を強化するために不可欠です。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの一般的な酸化剤を使用して、制御された条件下でクルクリゴシドBを酸化します。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤を使用して、クルクリゴシドBを還元します。

置換: 水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの試薬を使用して、求核置換反応を行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が変化したクルクリゴシドBのさまざまな誘導体が含まれ、これらは生物活性が強化または改変されている可能性があります .

科学研究への応用

化学: クルクリゴシドBは、フェノール性配糖体とその化学的性質を研究するための貴重な化合物として役立ちます。

生物学: この化合物は、神経保護効果を示し、神経変性疾患の治療のための候補薬となっています.

医学: クルクリゴシドBは、抗炎症作用、抗酸化作用、抗骨粗鬆症作用を示し、関節炎や骨粗鬆症などの病気の治療に役立ちます.

類似化合物との比較

Curculigoside B is part of a group of phenolic glycosides isolated from Curculigo orchioides, including curculigoside A, C, and D . While all these compounds share similar structural features, this compound is unique due to its potent neuroprotective and anti-inflammatory properties.

Similar Compounds

Curculigoside A: Known for its anti-inflammatory and antioxidant effects.

Curculigoside C: Exhibits neuroprotective properties.

Curculigoside D: Has shown activity against β-amyloid aggregation.

This compound stands out due to its comprehensive range of pharmacological activities, making it a promising compound for further research and development.

特性

IUPAC Name |

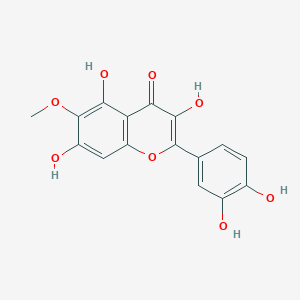

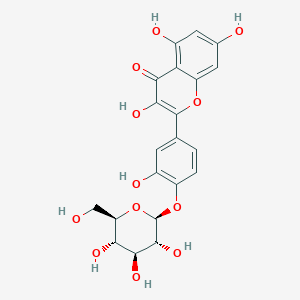

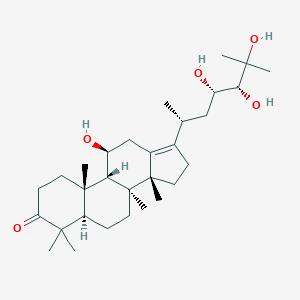

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYHORWVKHYCQ-PEVLUNPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162478 | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143601-09-6 | |

| Record name | Curculigoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Curculigoside B and where is it found?

A1: this compound is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine. [, , ]

Q2: What is the molecular structure of this compound?

A2: this compound is characterized as 2-β-D-glucopyranosyloxy-5-hydroxybenzyl-2'-methoxy-6'-hydroxybenzoate. [] It consists of a glucose sugar moiety linked to a phenolic benzyl benzoate core structure.

Q3: Have any biological activities been reported for this compound?

A3: Yes, this compound has shown potent antioxidant activities in vitro, effectively scavenging hydroxyl and superoxide anion radicals. [] Additionally, studies suggest it might be a potential inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research. []

Q4: What are the traditional uses of Curculigo orchioides, the plant source of this compound?

A4: Curculigo orchioides is traditionally used in Chinese medicine for its kidney-tonifying and yang-boosting properties. [] While the specific contribution of this compound to these traditional uses is not fully elucidated, its presence alongside other bioactive compounds in the plant contributes to its overall pharmacological profile.

Q5: What other compounds are often found alongside this compound in Curculigo orchioides?

A5: Research has identified several compounds co-existing with this compound in Curculigo orchioides, including:

- Curculigoside: Another phenolic glycoside structurally similar to this compound. [, , ]

- 2,6-Dimethoxybenzoic acid: A simple phenolic compound. [, ]

- Curculigine A: A phenolic compound with reported biological activities. []

- Other phenolic glycosides and lignans: Including a novel chlorine-containing phenol named Curculigine D. []

Q6: Are there any established methods for isolating and purifying this compound?

A6: Yes, researchers have explored various techniques for obtaining purified this compound from Curculigo orchioides. These methods include:

- Column chromatography: Utilizing materials like silica gel and Sephadex LH-20 for initial separation. []

- High-speed counter-current chromatography (HSCCC): A technique offering efficient separation of natural products. []

- Macroporous resin chromatography: Specifically, D101 macroporous resin has shown effectiveness in purifying this compound, increasing its content significantly from crude extracts. []

Q7: What analytical techniques are employed to characterize and quantify this compound?

A7: A combination of spectroscopic and chromatographic methods are routinely used to identify and quantify this compound. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the compound's structure and stereochemistry. []

- High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS): To determine the molecular weight and formula. []

- High-Performance Liquid Chromatography (HPLC): For separation and quantification, often coupled with UV detection at a specific wavelength. []

Q8: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?

A8: While dedicated SAR studies specifically focused on this compound are limited, research on structurally related polyphenols, including curculigosides, suggests that the C(6)-linkers-C(6) structural motif might be crucial for inhibiting amyloid-beta peptide aggregation. [] Further research is needed to fully elucidate the SAR of this compound and optimize its potential for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。